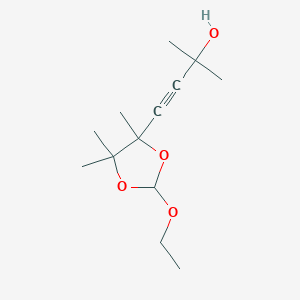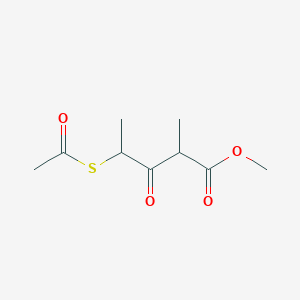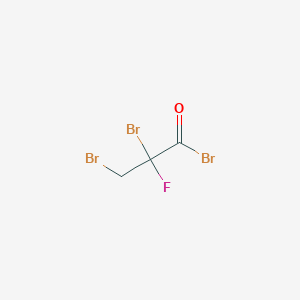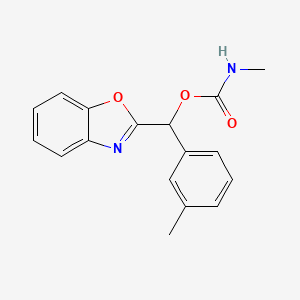![molecular formula C31H30N2O5 B14344552 (3-phenoxyphenyl)methyl (1R,3S)-3-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3,3-dimethylaziridin-2-yl]-2,2-dimethylcyclopropane-1-carboxylate CAS No. 104576-66-1](/img/structure/B14344552.png)
(3-phenoxyphenyl)methyl (1R,3S)-3-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3,3-dimethylaziridin-2-yl]-2,2-dimethylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-phenoxyphenyl)methyl (1R,3S)-3-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3,3-dimethylaziridin-2-yl]-2,2-dimethylcyclopropane-1-carboxylate is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including a cyclopropane ring, an aziridine moiety, and a dioxoisoindole group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-phenoxyphenyl)methyl (1R,3S)-3-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3,3-dimethylaziridin-2-yl]-2,2-dimethylcyclopropane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under appropriate conditions.
Introduction of the aziridine moiety: This step involves the reaction of an appropriate amine with an epoxide or a related intermediate to form the aziridine ring.
Attachment of the dioxoisoindole group: This can be accomplished through a condensation reaction between an appropriate phthalic anhydride derivative and the aziridine-containing intermediate.
Final coupling with the (3-phenoxyphenyl)methyl group: This step involves the reaction of the intermediate with (3-phenoxyphenyl)methyl chloride or a related compound under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of This compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
(3-phenoxyphenyl)methyl (1R,3S)-3-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3,3-dimethylaziridin-2-yl]-2,2-dimethylcyclopropane-1-carboxylate: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3-phenoxyphenyl)methyl (1R,3S)-3-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3,3-dimethylaziridin-2-yl]-2,2-dimethylcyclopropane-1-carboxylate: has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of (3-phenoxyphenyl)methyl (1R,3S)-3-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3,3-dimethylaziridin-2-yl]-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3-phenoxyphenyl)methyl (1R,3S)-3-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3,3-dimethylaziridin-2-yl]-2,2-dimethylcyclopropane-1-carboxylate: can be compared with other similar compounds, such as:
(3-phenoxyphenyl)methyl (1R,3S)-3-[(2S)-1-(1,3-dioxoisoindol-2-yl)-2,2-dimethylcyclopropane-1-carboxylate: This compound lacks the aziridine moiety, which may result in different chemical properties and reactivity.
This compound: This compound has a different substitution pattern on the cyclopropane ring, which may affect its biological activity and applications.
The uniqueness of This compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
104576-66-1 |
|---|---|
Molecular Formula |
C31H30N2O5 |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(3-phenoxyphenyl)methyl (1R,3S)-3-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3,3-dimethylaziridin-2-yl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C31H30N2O5/c1-30(2)24(26-31(3,4)33(26)32-27(34)22-15-8-9-16-23(22)28(32)35)25(30)29(36)37-18-19-11-10-14-21(17-19)38-20-12-6-5-7-13-20/h5-17,24-26H,18H2,1-4H3/t24-,25+,26+,33?/m1/s1 |
InChI Key |
GEOMQJQPAIGQCX-YFYRTDRHSA-N |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)[C@H]4C(N4N5C(=O)C6=CC=CC=C6C5=O)(C)C)C |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C4C(N4N5C(=O)C6=CC=CC=C6C5=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


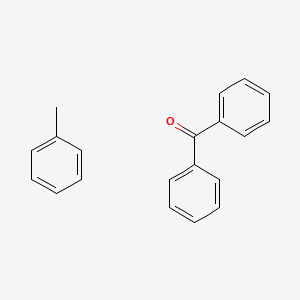
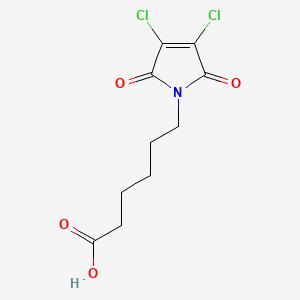
![1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14344493.png)

![2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione](/img/structure/B14344515.png)
![5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B14344519.png)
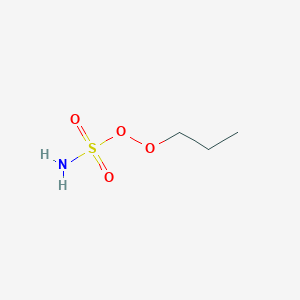
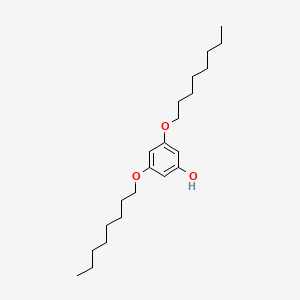
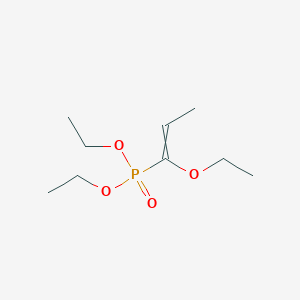
![4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14344527.png)
